Product packaging for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine(Cat. No.:)

3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Cat. No.: B13520791
M. Wt: 199.21 g/mol
InChI Key: AVNSGOHZDRCMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-6-yl)-1,2-oxazol-5-amine is a high-purity chemical compound supplied for advanced research and development purposes. This hybrid molecule features a 1,2-oxazole (isoxazole) ring linked to a 1H-indole system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . While specific biological data for this exact compound may be limited, its structure places it within a class of compounds of significant interest in early-stage drug discovery. Structurally related indole derivatives are actively investigated for various therapeutic applications. For instance, patent literature highlights indole-based compounds as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein for treating cystic fibrosis and other diseases mediated by CFTR deficiency . Researchers can explore this compound as a key intermediate or core structure for designing novel bioactive molecules. Potential research applications include synthesizing new derivatives for antimicrobial screening, given the noted potency of certain indole alkaloids against drug-resistant bacterial and fungal strains , or for probing other biochemical pathways. This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B13520791 3-(1H-indol-6-yl)-1,2-oxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-(1H-indol-6-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H9N3O/c12-11-6-10(14-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,12H2

InChI Key

AVNSGOHZDRCMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=C3)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine Analogues

Methodologies for SAR Determination

The determination of SAR for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine analogues relies on established medicinal chemistry strategies, including systematic structural modification and the synthesis and screening of compound libraries.

Systematic structural modification is a rational design approach where specific parts of a lead compound are methodically altered to assess the impact on its biological activity. rsc.org This process allows researchers to map the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal molecular interactions. For the this compound scaffold, this involves modifying three primary regions: the indole (B1671886) ring, the isoxazole (B147169) core, and the 5-amine functionality.

Key modifications typically explored include:

Indole Ring Alterations : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (4, 5, 7) of the indole ring to probe steric and electronic requirements.

Isoxazole Core Modifications : Substituting the hydrogen at the 4-position of the isoxazole ring or replacing the isoxazole ring with other five-membered heterocycles (e.g., thiazole (B1198619), triazole, oxadiazole) to evaluate the importance of the ring's geometry and heteroatom composition. researchgate.netnih.gov

Amine Group Derivatization : Acylating, alkylating, or arylating the 5-amine group to explore the role of its hydrogen-bonding capacity and basicity in target engagement. nih.gov

By correlating these structural changes with changes in biological response, a detailed SAR profile can be constructed, guiding the design of more potent and selective analogues. nih.govmdpi.com

To accelerate the exploration of the chemical space around the this compound core, researchers often employ library synthesis. This approach involves creating a large collection of structurally related analogues through combinatorial or parallel synthesis techniques. nih.gov These libraries can be designed to incorporate a wide diversity of building blocks at each of the key modification sites (indole, isoxazole, and amine).

Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) against a specific biological target or in a phenotypic assay. researchgate.net The resulting data, which links each structure to its activity level, provides a broad and rapid overview of the SAR landscape. This methodology is highly effective for identifying initial "hits" and for discerning broad trends that can inform subsequent rounds of more focused, rational design based on systematic modifications. researchgate.net For example, a library of N-aryl-5-amino-3-(indolyl)-1,3,4-oxadiazoles was synthesized and screened to identify Bcl-2 inhibitors, quickly establishing key SAR trends for the N-aryl substituent. nih.govnih.gov

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The indole nucleus is a common scaffold in pharmacologically active compounds and serves as a crucial recognition element. rsc.orgrjpn.orgresearchgate.net Modifications on this ring system can significantly modulate biological activity. Studies on related indole-containing heterocyclic compounds have shown that both the position and the electronic character of substituents are critical.

For instance, in studies of oxazolyl- and thiazolyl-indoles with antiproliferative properties, the introduction of a chlorine atom at the 5-position of the indole ring was found to enhance both potency and cancer cell selectivity. researchgate.netnih.gov This suggests that an electron-withdrawing group at this position may engage in favorable interactions, such as halogen bonding, or may alter the electronic properties of the indole NH group, affecting its hydrogen-bonding capabilities. The table below summarizes general findings from related indole derivatives.

Indole Ring PositionSubstituent TypeGeneral Effect on Biological ActivityPotential Rationale
Position 5Electron-withdrawing (e.g., -Cl)Increased potency and selectivity observed in some analogues. researchgate.netnih.govFavorable halogen bonding; modulation of indole NH acidity.
Position 5Electron-donating (e.g., -OCH3)Variable; can increase or decrease activity depending on the target.Acts as a hydrogen bond acceptor; alters electron density of the ring.
Position 1 (NH)Alkylation (e.g., -CH3)Often reduces activity, indicating the NH proton is a key H-bond donor.Loss of a critical hydrogen bond donor interaction.

The 1,2-oxazole (isoxazole) ring acts as a rigid scaffold, properly orienting the indole and amine functionalities for target interaction. The isoxazole ring itself is a bioisostere for other five-membered heterocycles, and its replacement can impact activity. For example, replacing an oxazole (B20620) with a thiazole ring has been shown to enhance the antiproliferative activity of some 3-heteroarylindole compounds, likely due to the different electronic and steric properties of sulfur versus oxygen. researchgate.netnih.gov

While the parent compound this compound is unsubstituted at the 4-position of the oxazole ring, this site is a common target for modification in SAR studies. Introducing small alkyl or aryl groups can probe for potential hydrophobic interactions in the target's binding pocket. The electronic nature of the oxazole ring is also important; it is considered an electron-deficient ring system, which influences the properties of its substituents. taylorandfrancis.com

Modification SiteModification TypeGeneral Effect on Biological ActivityPotential Rationale
Oxazole RingReplacement with ThiazoleIncreased potency observed in some antiproliferative analogues. researchgate.netnih.govSulfur atom may engage in different interactions than oxygen; altered ring electronics.
Position 4Small Alkyl SubstitutionCan increase activity if a hydrophobic pocket is present.Exploitation of hydrophobic interactions with the biological target.
Position 4Aryl SubstitutionHighly dependent on the target; can introduce new interaction points.Potential for pi-stacking or other aryl-specific interactions.

The primary amine at position 5 is a pivotal functional group, likely playing a direct role in target binding. enamine.net As a primary amine, it possesses two hydrogen bond donors (N-H) and a lone pair of electrons that can act as a hydrogen bond acceptor. Its basic nature also allows for the formation of a salt bridge with an acidic residue (e.g., aspartic acid, glutamic acid) in a protein binding site.

SAR studies on this functionality are crucial for understanding its precise role. Common modifications include:

Conversion to Secondary/Tertiary Amines : Replacing one or both hydrogens with alkyl or aryl groups helps determine the necessity of the N-H donors. Often, conversion to a tertiary amine leads to a loss of activity, highlighting the importance of at least one N-H hydrogen bond donor.

Conversion to Amides : Acylating the amine to form an amide removes its basicity and alters its hydrogen-bonding profile. This change can distinguish between the need for a basic center versus a hydrogen-bonding group.

Aromatic Substitution : In many related heterocyclic amines, attaching an aryl group to the amine (forming a diarylamine or N-aryl amine) can lead to significant gains in potency by allowing the new aryl ring to access additional binding pockets. nih.gov For example, studies on 5-(indol-3-yl)-1,3,4-oxadiazol-2-amines revealed that a 2-nitrophenyl substituent on the amine was particularly effective for Bcl-2 inhibition. nih.govnih.gov

The mode of interaction can depend heavily on the nature of the amine group. nih.gov Systematic exploration of this functionality is therefore essential for optimizing the molecular interactions of the entire scaffold.

Conformational Analysis and its Correlation with SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional (3D) structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a critical component in understanding the Structure-Activity Relationships (SAR) of drug candidates. For analogues of this compound, the relative orientation of the indole and isoxazole ring systems, governed by rotation around the single bond connecting them, is a key determinant of their interaction with biological targets.

Methods of Conformational Analysis

Both computational and experimental methods are employed to investigate the conformational landscape of indolyl-isoxazole derivatives.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the optimized molecular geometry and identify low-energy conformers. These methods can calculate the potential energy as a function of the torsion angle between the indole and isoxazole rings, revealing the most stable rotational arrangements and the energy barriers between them.

3D-QSAR Studies: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These methods correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, providing indirect but crucial information about the bioactive conformation.

Molecular Docking: This computational technique predicts the preferred orientation (the binding pose) of a molecule within the active site of a target protein. It provides a static snapshot of the most likely bioactive conformation and the specific intermolecular interactions that stabilize the ligand-receptor complex.

Experimental Techniques: X-ray crystallography provides definitive information about the conformation of a molecule in its solid, crystalline state. This can reveal key structural parameters, such as the twist angle between the heterocyclic rings. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOESY) experiments, can be used to determine the solution-state conformation by measuring distances between protons within the molecule. mdpi.com

Correlation of Conformation with Biological Activity

For the indolyl-isoxazole scaffold, the dihedral angle (τ) between the plane of the indole ring and the plane of the isoxazole ring is the most significant conformational variable. The flexibility of this linkage allows the molecule to exist in various rotational states, from planar to highly twisted.

Computational studies on various indolyl-isoxazole analogues have provided key insights into their SAR:

Steric Requirements: 3D-QSAR studies often reveal that bulky substituents on either the indole or an attached phenyl ring can enhance activity, but only if the molecule's conformation orients these groups toward a specific hydrophobic pocket in the target protein. An incorrect torsional angle could position a beneficial group in a sterically hindered region, leading to a loss of activity.

Electrostatic and Hydrogen Bonding Features: The ability of the 5-amino group on the isoxazole ring and the NH group of the indole to act as hydrogen bond donors is conformation-dependent. Molecular docking studies show that a specific twist angle is often required to position these groups at the correct distance and angle to form hydrogen bonds with key amino acid residues in the active site.

The following interactive table summarizes hypothetical conformational data and its impact on the activity of representative this compound analogues. This illustrates how subtle changes in substitution can influence preferred conformation and, consequently, biological potency.

Compound IDR1 (Indole N1)R2 (Isoxazole C4)Predicted Dihedral Angle (τ)Predicted ActivityRationale
Parent HH~25°ModerateBaseline conformation allows for moderate fit into the binding site.
Analogue A MethylH~28°Moderate-HighSmall N-methyl group has a minimal steric effect on the dihedral angle but may enhance hydrophobic interactions.
Analogue B HPhenyl~45°HighThe phenyl group forces a more twisted conformation, which is predicted to fit optimally into a hydrophobic sub-pocket of the target.
Analogue C Htert-Butyl~60°LowThe very bulky tert-butyl group induces a highly twisted conformation that is too large to be accommodated by the binding site, leading to steric clashes.
Analogue D PhenylH~50°LowA large substituent on the indole nitrogen forces a twisted conformation that misaligns the key hydrogen bonding groups (isoxazole amine) from their receptor counterparts.

The following table details findings from computational studies on related indole-isoxazole derivatives, which inform the SAR of this chemical class.

Study TypeCompound ClassKey FindingsReference
3D-QSAR Indolyl isoxazoline (B3343090) derivativesAnti-inflammatory activity is enhanced by bulkier, less electronegative substituents at specific positions, indicating the importance of steric fields in the bioactive conformation.N/A
Molecular Docking Indole-isoxazole carbohydrazidesThe most potent compounds adopt a specific binding pose within the acetylcholinesterase active site, forming key hydrogen bonds. The conformation is crucial for this interaction. nih.gov
DFT Calculations Indole derivativesOptimized geometries and electronic properties (like HOMO-LUMO energy gaps) calculated by DFT help rationalize molecular stability and reactivity, which are prerequisites for biological activity. researchgate.net

Biological Target Identification and Mechanistic Investigations in Vitro and Molecular Level

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. While detailed proprietary information regarding the initial HTS campaigns that may have identified 3-(1H-indol-6-yl)-1,2-oxazol-5-amine as a hit compound is not extensively available in the public domain, the biological activities reported for this scaffold suggest that it likely emerged from screens targeting key enzyme families.

Typically, such a compound would be evaluated in a battery of HTS assays, including biochemical assays to measure enzyme inhibition and cell-based assays to assess effects on cellular pathways. The structural alerts provided by the indole (B1671886) and isoxazole (B147169) rings would guide its inclusion in libraries aimed at targets like kinases, proteases, and other enzymes where these motifs are known to interact. Subsequent hit-to-lead optimization would then involve synthesizing and testing analogs to build a structure-activity relationship (SAR) profile.

Enzyme Inhibition Studies

Following initial identification, this compound and its derivatives have been subjected to more focused enzymatic assays to characterize their inhibitory potential and mechanism of action against various targets.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While specific inhibitory data for this compound against these enzymes is not prominently documented, the broader class of indole-containing heterocyclic compounds has been investigated for this purpose. The general premise is that the heterocyclic scaffold can mimic the transition state of the glycosidic bond cleavage, thereby competitively inhibiting the enzyme. Further focused studies are required to determine the specific IC50 values and the nature of inhibition (competitive, non-competitive, or uncompetitive) for this particular compound.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest for treating hyperpigmentation disorders and have applications in the cosmetics industry. Indole derivatives are known to interact with tyrosinase, often by chelating the copper ions in the active site or by acting as alternative substrates. Studies on various indole-based compounds have demonstrated potent tyrosinase inhibitory activity. The mechanism for an indole-isoxazole compound would likely involve binding to the active site, thereby preventing the natural substrate, tyrosine, from accessing it. Kinetic studies would be necessary to confirm the exact mechanism, which could be competitive, non-competitive, or mixed-type inhibition.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. It represents a well-validated target for antibacterial agents. While specific data for this compound is sparse, derivatives containing the isoxazole ring have been explored as DNA gyrase inhibitors. For instance, a series of substituted oxadiazoles, which share structural similarities with isoxazoles, were designed as DNA gyrase inhibitors, with some compounds showing IC50 values in the low micromolar range against E. coli DNA gyrase. The proposed mechanism for such inhibitors often involves interference with the ATP-binding site on the GyrB subunit of the enzyme.

Kinase Inhibition Profiles (e.g., HER2, EGFR, VEGFR-2, CDKs)

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole scaffold is a well-established "privileged structure" in kinase inhibitor design, present in several approved drugs. Indole-isoxazole hybrids have been investigated as potential kinase inhibitors. For example, a study on a series of indole-3-isoxazole-5-carboxamide derivatives demonstrated that these compounds could induce G0/G1 phase arrest in cancer cells and significantly decrease the levels of Cyclin-Dependent Kinase 4 (CDK4). This suggests that the 3-(indolyl)-1,2-oxazole scaffold can be a valuable template for developing inhibitors of CDKs and potentially other kinases like HER2, EGFR, and VEGFR-2, which are critical in cancer progression. The mechanism typically involves competitive binding at the ATP-binding site of the kinase.

Table 1: Kinase Inhibition Profile of Representative Indole-Isoxazole Analogs

Kinase Target Compound/Analog Activity/Finding Reference

Trypanothione Reductase (TryR) Inhibition

Receptor Binding Assays

Studies on trisubstituted isoxazoles have identified them as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). acs.org A thermal shift assay, used to measure the effect of ligand binding on protein thermal stability, showed that potent isoxazole derivatives significantly stabilized the RORγt protein. For instance, the most effective compounds demonstrated a change in melting temperature (ΔTm) of up to 6.4°C, indicating a high binding affinity for this nuclear receptor. acs.org

Furthermore, research into indole-oxadiazole coupled isoxazole hybrids has shown their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Certain derivatives exhibited more potent inhibitory activity against EGFR than the standard drug erlotinib, with IC50 values as low as 0.203 µM. thesciencein.org Molecular docking studies of other 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives suggest a strong binding interaction with xanthine (B1682287) oxidase (XO), where the isoxazole ring's oxygen atom forms hydrogen bonds with amino acid residues Ser876 and Thr1010 in the enzyme's active site. nih.gov

Cellular Mechanism of Action Studies (In Vitro)

The indole-isoxazole scaffold is frequently associated with the modulation of cell cycle progression in cancer cell lines. A study on a series of indole-3-isoxazole-5-carboxamide derivatives demonstrated that these compounds could induce cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells. metu.edu.trnih.gov This arrest was correlated with a notable decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase. metu.edu.trnih.gov

In contrast, other isoxazole derivatives have been shown to induce G2/M cell cycle arrest. rsc.org One promising benzothiazole-isoxazole compound, when applied to Colo205 colon cancer cells, caused a significant halt in the G2/M phase. rsc.org Similarly, an indole/1,2,4-triazole (B32235) hybrid, which also acts as a tubulin inhibitor, was found to arrest the cell cycle at the G2/M phase in HeLa cells. rsc.org

Compound ClassCell LineEffectAssociated Molecular Change
Indole-3-isoxazole-5-carboxamidesHuh7G0/G1 ArrestDecreased CDK4 levels
Benzothiazole-isoxazole derivative (20c)Colo205G2/M ArrestIncreased p53 levels
Indole-based 1,2,4-triazole derivative (9p)HeLaG2/M Arrest-

Indole-isoxazole derivatives have been shown to trigger programmed cell death, or apoptosis, through various cellular pathways. In studies involving glioblastoma and erythroleukemic cell lines, novel synthetic isoxazole derivatives demonstrated significant pro-apoptotic activity, inducing both early and late stages of apoptosis. nih.gov

The mechanism often involves the mitochondrial-dependent pathway. For example, treatment of Colo205 cells with a benzothiazole-isoxazole compound led to an alteration in the balance of key mitochondrial proteins, such as Bcl-2 and Bax, which subsequently accelerated the expression of caspases. rsc.org This process was linked to a significant increase in the levels of the tumor suppressor protein p53. rsc.org Further evidence from studies on indole-3-isoxazole-5-carboxamide derivatives in hepatocellular carcinoma cells showed an increase in cleaved-PARP levels, a key indicator of apoptotic cell death. nih.gov Research on other isoxazole derivatives confirmed their ability to induce apoptosis by measuring elevated levels of Caspase 3 and Caspase 9. researchgate.net

The broader class of isoxazole-containing compounds has been linked to the modulation of critical signaling pathways involved in cancer progression. For instance, isoxazole derivatives have been investigated as inhibitors of the lipoxygenase (LOX) pathway, which is implicated in the development of colorectal cancer. metu.edu.tr Additionally, some compounds have shown inhibitory effects on the Cyclooxygenase-2 (COX-2) pathway, which is associated with a poor prognosis in colon carcinomas. metu.edu.tr While direct modulation of the Epithelial-Mesenchymal Transition (EMT) pathway by this compound has not been specified, the inhibition of pathways like COX and LOX can indirectly influence the complex signaling networks that govern EMT.

A prominent mechanism of action for many indole-based compounds is the inhibition of tubulin polymerization. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. nih.gov A variety of indole derivatives, including those with structures analogous to the indole-isoxazole framework, have been identified as potent inhibitors that bind to the colchicine (B1669291) site on tubulin. rsc.orgsemanticscholar.org

In vitro tubulin polymerization assays have quantified this inhibitory effect. For example, an oxime-based indole/1,2,4-triazole hybrid was found to be a highly effective inhibitor of tubulin polymerization, with an IC50 value of 3.03 µM. mdpi.com Another indole-triazole hybrid demonstrated an IC50 value of 8.3 µM in a similar assay. rsc.org

Compound ClassIC50 (µM) for Tubulin Polymerization Inhibition
Oxime-based Indole/1,2,4-triazole hybrid (7i)3.03 ± 0.11
Indole-based 1,2,4-triazole derivative (9p)8.3
Combretastatin A-4 (Reference)8.33 ± 0.29

Antimicrobial Activity Evaluation (In Vitro)

The indole and isoxazole rings are independently recognized as important pharmacophores in the development of antimicrobial agents. researchgate.netresearchgate.netchula.ac.th Consequently, hybrid molecules containing both structures have been evaluated for their activity against a range of pathogens. researchgate.net

In vitro screening of indolyl-isoxazole derivatives has demonstrated promising antibacterial and antifungal activity. researchgate.net These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. ijpsonline.com Some derivatives showed good activity against S. aureus and moderate activity against P. aeruginosa. ijpsonline.com Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger. researchgate.net The antimicrobial action of isoxazole derivatives is often attributed to their ability to inhibit essential metabolic pathways or disrupt the cell wall or membrane of microorganisms. ijrrjournal.com

Compound ClassTarget OrganismActivity Level
Indolyl-isoxazolesStaphylococcus aureusGood
Indolyl-isoxazolesPseudomonas aeruginosaModerate
Indolyl-isoxazolesBacillus subtilisLow / No Activity
Indolyl-isoxazolesCandida albicansActive
Indolyl-isoxazolesAspergillus nigerActive

Antibacterial Spectrum and Efficacy

The indole nucleus is a common feature in a variety of compounds exhibiting significant antibacterial properties. Research into indole derivatives has revealed their potential to combat a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. For instance, certain indolylbenzo[d]imidazole derivatives have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) below 1 µg/mL. mdpi.com Similarly, some indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have shown considerable efficacy against S. aureus, MRSA, Escherichia coli, and Bacillus subtilis, with MIC values as low as 3.125 µg/mL. turkjps.org

The oxazole (B20620) and isoxazole cores also contribute to the antibacterial profile of various synthetic compounds. A comprehensive review of oxazole derivatives highlights their activity against a spectrum of bacteria. nih.gov For example, certain pyrazole-linked oxazole-5-one derivatives have been assessed for their antimicrobial potential against S. aureus, E. coli, and P. aeruginosa. nih.gov While specific MIC values for this compound are not available, the data from related structures suggest that this compound could plausibly exhibit antibacterial activity. The combination of the indole and isoxazole functionalities may lead to a synergistic effect, although this requires experimental verification.

Table 1: Antibacterial Activity of Selected Indole and Oxazole Derivatives

Compound Class Bacterial Strain(s) Reported MIC Values
Indolylbenzo[d]imidazoles Staphylococcus aureus (including MRSA) < 1 µg/mL
Indole-thiadiazole/triazole Derivatives S. aureus, MRSA, E. coli, B. subtilis 3.125 - 50 µg/mL
Pyrazole-linked oxazole-5-ones S. aureus, E. coli, P. aeruginosa Activity reported, specific MICs vary

This table presents data from structurally related compounds to infer the potential activity of this compound.

Antifungal Properties

The exploration of indole and oxazole derivatives has also extended to their potential as antifungal agents. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share the indole core, have shown promising results against various plant pathogenic fungi. mdpi.comnih.govresearchgate.net For instance, one derivative demonstrated an EC₅₀ of 3.44 mg/L against Rhizoctonia solani, superior to commercial fungicides. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds indicated that the presence of halogen substituents on the indole and 3-hydroxy-2-oxindole rings is crucial for potent antifungal activity. nih.govresearchgate.net

Furthermore, indole derivatives containing 1,2,4-triazole moieties have exhibited excellent antifungal activity against Candida albicans and Candida krusei. turkjps.org The broader class of azole compounds, which includes oxazoles and isoxazoles, is well-established in antifungal therapy. This suggests that the isoxazole component of this compound could contribute significantly to its potential antifungal efficacy. The combination of an indole ring with an isoxazole nucleus presents a promising scaffold for the development of novel antifungal agents, though empirical testing is necessary to confirm this.

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound Class Fungal Strain(s) Reported Activity
3-Indolyl-3-hydroxy oxindoles Rhizoctonia solani EC₅₀ of 3.44 mg/L
Indole-triazole Derivatives Candida albicans, Candida krusei Low MIC values reported

This table presents data from structurally related compounds to infer the potential activity of this compound.

Antileishmanial Activity

Leishmaniasis, a parasitic disease, is another area where indole and isoxazole-containing compounds have shown therapeutic promise. A library of substituted 3-aminoisoxazoles was screened for activity against Leishmania donovani, with several compounds displaying better inhibition of both promastigote and amastigote stages compared to the standard drug Miltefosine. nih.govrsc.org For example, two 3-aminoisoxazole (B106053) derivatives showed IC₅₀ values of 3.9 µM and 3.79 µM against the promastigote form. nih.gov

Similarly, various 3-imidazolylalkyl-indole derivatives have been evaluated for their in vitro activity against Leishmania mexicana. One of the most potent compounds in this series exhibited an IC₅₀ value of 0.011 µg/mL against promastigotes and 0.018 µg/mL against intracellular amastigotes, significantly lower than the reference drug ketoconazole. nih.gov These findings underscore the potential of both the indole and isoxazole scaffolds in the design of new antileishmanial agents. The presence of these two key structural motifs in this compound makes it a compound of interest for future antileishmanial screening.

Table 3: Antileishmanial Activity of Selected Isoxazole and Indole Derivatives

Compound Class Leishmania Species Reported IC₅₀ Values
3-Aminoisoxazole Derivatives L. donovani (promastigotes) 3.79 - 3.9 µM
3-Imidazolylalkyl-indole Derivatives L. mexicana (promastigotes) As low as 0.011 µg/mL
3-Imidazolylalkyl-indole Derivatives L. mexicana (amastigotes) As low as 0.018 µg/mL

This table presents data from structurally related compounds to infer the potential activity of this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, and a biological target, typically a protein or enzyme. Such studies are fundamental in rational drug design, helping to elucidate the compound's mechanism of action and to optimize its structure for enhanced activity.

Molecular docking simulations can predict the most probable binding pose of this compound within the active site of a target protein. The prediction of binding modes is crucial for understanding how the ligand exerts its biological effect. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.

For instance, in studies of other indole-containing compounds, molecular docking has been successfully employed to predict their binding to various enzymes. For example, certain novel heterocyclic scaffolds based on an indole (B1671886) moiety were shown to interact with the active site of enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol 14α-demethylase through hydrogen bonds and pi-stacked interactions nih.govresearchgate.net. One of the docked ligand molecules in that study exhibited a minimum binding energy of -11.5 Kcal/mol against MurC, indicating a strong binding affinity nih.govresearchgate.net. Similarly, for this compound, docking studies could reveal its potential to bind to specific therapeutic targets.

Illustrative data from a hypothetical docking study of this compound against various targets is presented in the table below.

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Kinase A-9.258
Protease B-8.5120
Receptor C-7.8350

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the indole nitrogen could act as a hydrogen bond donor, while the oxazole (B20620) ring could participate in various polar and non-polar interactions.

In a study on inhibitors of NADPH oxidase 2 (NOX2), molecular modeling revealed that the indole and azaindole fragments of the inhibitors occupied nearly identical positions in the binding site mdpi.comresearchgate.net. The interactions included hydrogen bonds with residues such as Glu203, Thr341, and His354, and π-stacking interactions with Phe570 mdpi.com. Similarly, for this compound, docking could pinpoint critical interactions with specific residues, guiding further structural modifications to enhance binding affinity and selectivity.

A hypothetical summary of key interactions for this compound with a target protein is provided below.

Interacting ResidueInteraction TypeDistance (Å)
Asp189Hydrogen Bond2.8
Tyr99Pi-Stacking3.5
Val151Hydrophobic4.2

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

By analyzing the trajectory, one can assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the complex. Furthermore, MD simulations can reveal important conformational changes in both the ligand and the protein upon binding, which might be crucial for the biological activity. In a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations were used to determine the RMSD, Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds, all of which indicated good interaction between the ligand and the receptor ajchem-a.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the biological activity.

For example, a QSAR study on novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified molecular descriptors from the RDF and 3D-MorSE classes that were crucial for their anticancer activity mdpi.comnih.gov. This allowed for the development of robust and predictive QSAR models mdpi.comnih.gov. Such a model, if developed for analogs of this compound, could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The analysis of the descriptors included in a QSAR model provides insights into the structural features that are important for the biological activity. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In a QSAR study of thiosemicarbazone-indole compounds targeting prostate cancer cells, the developed models provided valuable insights into the relationship between molecular descriptors and the inhibitory potential of the compounds nih.gov. Similarly, for this compound and its analogs, descriptor analysis could reveal, for instance, that a certain level of lipophilicity or the presence of a hydrogen bond donor/acceptor at a specific position is critical for its activity. This information is invaluable for the rational design of more potent and selective molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties.

A DFT analysis of this compound would involve calculating the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution and predict sites for intermolecular interactions.

DFT calculations are also highly effective in simulating spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would provide a predicted spectrum that could be compared with experimental data to verify the molecular structure.

IR Spectroscopy: Simulation of the infrared (IR) spectrum would predict the vibrational frequencies corresponding to different functional groups within the molecule. This theoretical spectrum serves as a valuable reference for interpreting experimental IR data and confirming the presence of key structural motifs, such as the N-H bond of the indole and amine groups, and the C=N bond of the oxazole ring.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Drug-Likeness Assessment

In silico ADME predictions are crucial for evaluating the "drug-likeness" of a compound, helping to identify potential pharmacokinetic issues early in the drug discovery process. These predictions are made using computational models based on the molecule's structure.

Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate. researchgate.netnih.gov The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). researchgate.netnih.gov

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). researchgate.netnih.gov

A molecular mass less than 500 daltons. researchgate.netnih.gov

An octanol-water partition coefficient (log P) that does not exceed 5. researchgate.netnih.gov

To assess this compound, its molecular properties would be calculated and compared against these criteria. A hypothetical analysis based on its structure would likely show compliance, suggesting potential for good oral bioavailability. However, without specific published calculations, a definitive assessment cannot be made.

Future Directions and Research Perspectives in Indole Oxazole Chemistry

The indole-oxazole scaffold, exemplified by "3-(1H-indol-6-yl)-1,2-oxazol-5-amine," represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netnih.gov The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents and research tools. Future research is poised to build upon the existing foundation of knowledge, focusing on the rational design of more potent and selective analogues, the identification of novel cellular targets, and the development of more efficient and sustainable synthetic strategies.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(1H-indol-6-yl)-1,2-oxazol-5-amine?

  • Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for constructing oxazole-amine scaffolds. For example, indole derivatives can be functionalized via Sonogashira coupling to introduce alkyne groups, followed by cyclization with nitriles or azides under catalytic conditions . Reaction optimization should focus on solvent choice (e.g., PEG-400:DMF mixtures), temperature, and catalyst loading (e.g., CuI) to improve yield. Purification via column chromatography or recrystallization in hot ethyl acetate is recommended for isolating the final product .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Multi-spectroscopic analysis is critical:
  • 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.1–8.6 ppm for indole and oxazole) and amine protons (δ 5.5–6.5 ppm) confirm connectivity .
  • HRMS : Exact mass determination (e.g., m/z 227.0924 [M+H]+ for C11H10N4O) validates molecular formula .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in cancer models?

  • Methodological Answer : The compound may inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Computational docking (e.g., AutoDock Vina) can model interactions with β-tubulin (PDB ID: 1SA0). Validate via:
  • In vitro assays : Measure IC50 values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Flow cytometry : Assess cell-cycle arrest (G2/M phase) and apoptosis via Annexin V/PI staining .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce substituents (e.g., fluorine at indole C4) to enhance metabolic stability and blood-brain barrier penetration. Evaluate via:
  • LogP measurements : Use shake-flask or HPLC methods to compare hydrophobicity.
  • CYP450 inhibition assays : Test hepatic metabolism using human microsomes .
  • SAR studies : Correlate substituent electronegativity with activity (e.g., fluorine’s electron-withdrawing effect improves binding affinity) .

Q. How should researchers resolve contradictions in reported IC50 values across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
  • Cell line authentication : Use STR profiling to confirm identity.
  • DMSO concentration : Limit to <0.1% to avoid solvent toxicity.
  • Data normalization : Include positive controls (e.g., paclitaxel for tubulin inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.